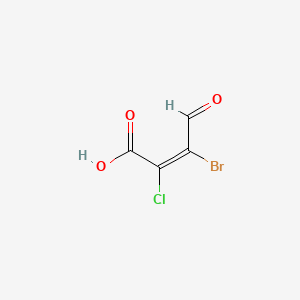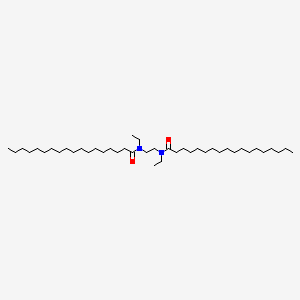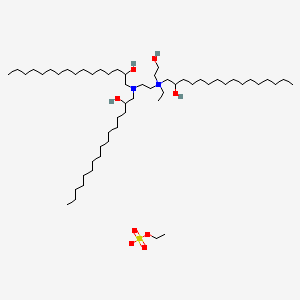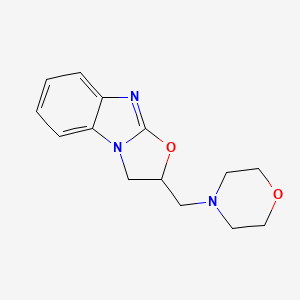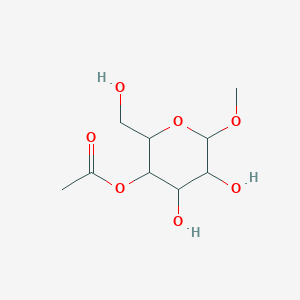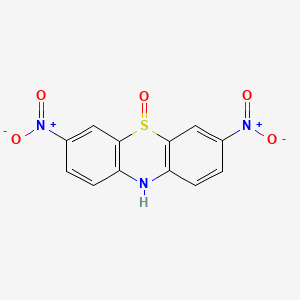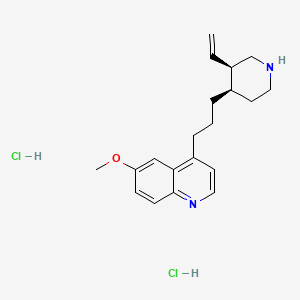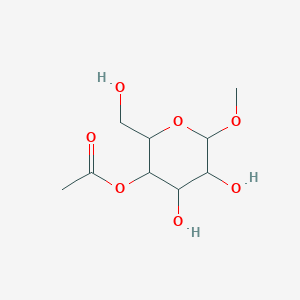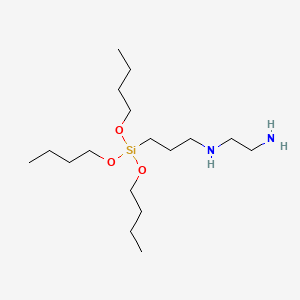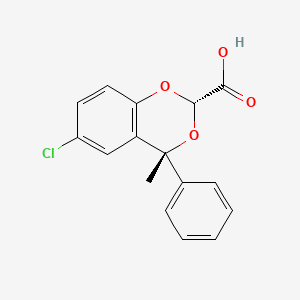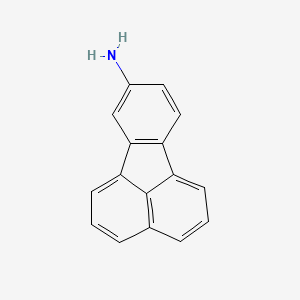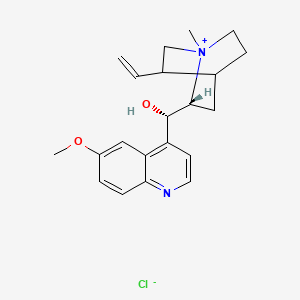
Quinine, methochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine, methochloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound, like its parent compound, has various medicinal properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of quinine, methochloride typically involves the transformation of quinine into its methochloride form. This can be achieved by reacting quinine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of quinine from the bark of the cinchona tree, followed by its chemical modification. The extraction process includes liquid-solid extraction using solvents like ethanol. The extracted quinine is then reacted with methyl chloride to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Quinine, methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quinine.
Substitution: It can undergo substitution reactions where the methochloride group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions include various quinone derivatives, reduced quinine, and substituted quinine compounds .
Applications De Recherche Scientifique
Quinine, methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying cellular processes and as a model compound in pharmacological studies.
Medicine: this compound is investigated for its potential antimalarial properties and its effects on muscle membrane and sodium channels.
Industry: It is used in the production of pharmaceuticals and as a flavoring agent in the food industry .
Mécanisme D'action
Quinine, methochloride can be compared with other quinoline derivatives such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Amodiaquine: Used for its antimalarial and anti-inflammatory properties.
Mefloquine: Known for its efficacy against multidrug-resistant malaria
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to be used in various applications beyond its antimalarial properties. Its ability to interact with muscle membranes and sodium channels sets it apart from other quinoline derivatives .
Comparaison Avec Des Composés Similaires
- Chloroquine
- Amodiaquine
- Mefloquine
- Tafenoquine
- Bulaquine
Propriétés
Numéro CAS |
63717-11-3 |
|---|---|
Formule moléculaire |
C21H27ClN2O2 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
Clé InChI |
JDGBARYFQADTHZ-KCWPWBDNSA-M |
SMILES isomérique |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
SMILES canonique |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



